molecular formula C15H13ClN4S B12020245 5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 482638-09-5

5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12020245
CAS No.: 482638-09-5
M. Wt: 316.8 g/mol
InChI Key: QOKWUKPVAAEMBG-UHFFFAOYSA-N
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Description

5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles. . The presence of the triazole ring, along with the phenyl and chloro-phenylamino groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of appropriate precursors. For 5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol, one common method involves the reaction of 3-amino-1,2,4-triazole with substituted benzaldehydes under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of 1,2,4-triazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazole derivatives .

Mechanism of Action

Properties

CAS No.

482638-09-5

Molecular Formula

C15H13ClN4S

Molecular Weight

316.8 g/mol

IUPAC Name

3-[(3-chloroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13ClN4S/c16-11-5-4-6-12(9-11)17-10-14-18-19-15(21)20(14)13-7-2-1-3-8-13/h1-9,17H,10H2,(H,19,21)

InChI Key

QOKWUKPVAAEMBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC(=CC=C3)Cl

Origin of Product

United States

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